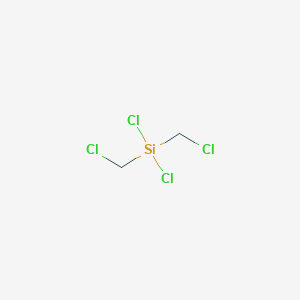

Bis(chloromethyl)dichlorosilane

Description

Contextual Significance within Organosilicon Compound Research

The importance of bis(chloromethyl)dichlorosilane lies in its role as a precursor and intermediate in the production of various organosilicon compounds. These compounds are integral to the development of advanced materials, including silicon-containing catalysts used in olefin polymerizations. The presence of reactive chloromethyl and chloro-silyl groups allows for a range of chemical modifications, making it a valuable tool for researchers.

Evolution of Research Perspectives on Chloromethylsilanes

Research into chloromethylsilanes has evolved significantly over time. Initially, the focus was on their basic synthesis and reactivity. However, as the demand for advanced materials with specific properties grew, so did the interest in more complex chloromethylsilanes like this compound. Current research often centers on developing more efficient and practical synthesis methods for these compounds, as traditional methods have not always been suitable for large-scale production. google.com A notable development is the synthesis of this compound from bis(chloromethyl)diarylsilane or bis(chloromethyl)(aryl)chlorosilane in the presence of a Lewis acid. google.com

Properties of this compound

The physical and chemical properties of this compound are crucial for its handling and application in various chemical reactions.

Physical Properties

This compound is a liquid at room temperature with a defined boiling point and density.

| Property | Value |

| Molecular Formula | C2H4Cl4Si |

| Molecular Weight | 197.95 g/mol |

| Boiling Point | 58-59°C at 16 mmHg |

| Density | 1.462 g/cm³ |

| Refractive Index | 1.4624 |

| Melting Point | <0°C |

Sources: alfa-chemistry.comsiliconeresin.net

Chemical Properties

This compound is characterized by its high reactivity, stemming from the presence of both Si-Cl and C-Cl bonds. The silicon-chlorine bonds are susceptible to hydrolysis and can react with a variety of nucleophiles. The chloromethyl groups also offer sites for further functionalization.

Synthesis and Reactions

The synthesis of this compound and its subsequent reactions are central to its utility in organosilicon chemistry.

Synthesis of this compound

A patented method for preparing this compound involves the reaction of bis(chloromethyl)diphenylsilane with a chloride compound in the presence of a Lewis acid. google.com This process is conducted in an inert solvent and under an inert atmosphere, such as nitrogen or argon. google.com The reaction can also start from bis(chloromethyl)(aryl)chlorosilane. google.com The temperature for this process can be controlled, sometimes starting at a lower temperature range (e.g., -10°C to 10°C) and then proceeding to a higher temperature. google.com

Reactions of this compound

The reactivity of this compound allows it to participate in various chemical transformations. For instance, it can undergo Grignard coupling reactions. The reaction of related bis(chloromethyl)diorganosilanes with diorganodichlorosilanes can produce 1,3-disilacyclobutanes, though yields can vary depending on the substituents. researchgate.net These types of reactions highlight the potential for creating cyclic and polymeric silicon-containing structures.

Applications of this compound

The applications of this compound are primarily in the realm of materials science and chemical synthesis.

Role in Polymer Chemistry

As a difunctional monomer, this compound can be used in the synthesis of polysiloxanes and other silicon-containing polymers. The hydrolysis of dichlorosilanes, for example, can lead to the formation of cyclic and linear polysiloxanes. wikipedia.org These polymers are known for their unique properties and find use in various industrial applications.

Use as a Crosslinking Agent

The presence of multiple reactive sites allows this compound and similar compounds to act as crosslinking agents. lookchem.com This is particularly useful in the production of silicone rubbers and resins, where crosslinking enhances the mechanical properties and durability of the final material. lookchem.com

Precursor for Organosilicon Compounds

This compound serves as a key building block for a variety of organosilicon compounds. Its ability to introduce a silicon atom with two functional chloromethyl groups makes it a valuable intermediate in the synthesis of more complex molecules with tailored properties for applications in areas like advanced silicon materials. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro-bis(chloromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl4Si/c3-1-7(5,6)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSFHKMDONVENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](CCl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547390 | |

| Record name | Dichloro[bis(chloromethyl)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-97-6 | |

| Record name | Dichloro[bis(chloromethyl)]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(chloromethyl)dichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis Chloromethyl Dichlorosilane

Established Synthetic Routes

Established methods for the synthesis of bis(chloromethyl)dichlorosilane have been developed over time, providing foundational pathways to this compound. These routes include Grignard-mediated couplings, photochlorination, and the use of diazomethane (B1218177).

Grignard-Mediated Coupling Reactions with Chlorosilanes

The reaction of a Grignard reagent with a silicon halide is a fundamental approach in organosilicon chemistry. In principle, the synthesis of this compound can be envisioned through the reaction of a chloromethyl Grignard reagent (ClCH₂MgCl) with silicon tetrachloride (SiCl₄). However, controlling the stoichiometry to achieve the desired disubstituted product can be challenging. The high reactivity of the Grignard reagent often leads to a mixture of products with varying degrees of substitution, including (chloromethyl)trichlorosilane, tris(chloromethyl)chlorosilane, and tetrakis(chloromethyl)silane. The primary difficulty lies in achieving clean, partial substitution on the silicon tetrachloride core.

A related approach involves the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with diorganodichlorosilanes. For instance, the reaction of bis(chloromethyl)dimethylsilane (B1265723) with dichlorodimethylsilane (B41323) in the presence of magnesium can lead to the formation of 1,3-disilacyclobutanes, highlighting the potential for intramolecular and intermolecular side reactions. researchgate.net

| Reactants | Product(s) | Challenges |

| Chloromethyl Grignard Reagent + Silicon Tetrachloride | Mixture of (chloromethyl)silanes | Lack of selectivity, formation of multiple byproducts |

| Bis(chloromethyl)dimethylsilane + Dichlorodimethylsilane | 1,3-Disilacyclobutanes, Polydiorganosilapropanes | Competing cyclization and polymerization reactions researchgate.net |

Photochlorination of Dichlorodimethylsilane and Byproduct Implications

Photochlorination offers a direct method for the introduction of chlorine atoms onto the methyl groups of organosilicon compounds. The synthesis of this compound can be attempted via the free-radical chlorination of dichlorodimethylsilane ((CH₃)₂SiCl₂) under UV irradiation. This process involves the sequential substitution of hydrogen atoms on the methyl groups with chlorine.

The primary challenge of this method is controlling the degree of chlorination. The reaction can readily proceed to form (chloromethyl)dichlorodimethylsilane as an intermediate, but it is difficult to stop the reaction selectively at the bis(chloromethyl) stage. Over-chlorination can lead to the formation of (trichloromethyl)(chloromethyl)dichlorosilane and other more highly chlorinated byproducts. The separation of these closely related chlorinated silanes from the desired product often requires complex and inefficient distillation processes.

| Starting Material | Intended Product | Major Byproducts |

| Dichlorodimethylsilane | This compound | (Chloromethyl)dichlorodimethylsilane, (Trichloromethyl)(chloromethyl)dichlorosilane |

Diazomethane-Based Approaches and Associated Challenges

The reaction of diazomethane (CH₂N₂) with silicon tetrachloride represents another potential route for the synthesis of this compound. This method relies on the insertion of a methylene (B1212753) group (CH₂) from diazomethane into the Si-Cl bonds of silicon tetrachloride. While this approach has been utilized for the preparation of chloromethyl derivatives of silicon, it is fraught with significant challenges. alfa-chemistry.com

The foremost challenge is the hazardous nature of diazomethane. It is a highly toxic and explosive compound, requiring specialized equipment and extreme caution for its preparation and handling. Furthermore, the reaction can be difficult to control, potentially leading to the formation of a mixture of products with varying numbers of chloromethyl groups. The insertion of multiple methylene groups can also lead to the formation of longer chain chloralkylsilanes. These factors have limited the practical application of this method for the large-scale synthesis of this compound.

| Reagents | Product | Key Challenges |

| Diazomethane + Silicon Tetrachloride | This compound | Extreme toxicity and explosive nature of diazomethane , Lack of selectivity |

Advanced Synthetic Strategies

More recent synthetic strategies have focused on developing more selective and efficient methods for the preparation of this compound, addressing some of the limitations of the established routes.

Lewis Acid-Catalyzed Preparations from Diarylsilanes

An innovative approach involves the Lewis acid-catalyzed reaction of bis(chloromethyl)diarylsilanes with a chloride compound. google.com This process allows for the cleavage of the aryl groups from the silicon atom and their replacement with chlorine atoms. For example, bis(chloromethyl)diphenylsilane can be reacted with a chloride source in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride, to yield this compound. google.com

This method offers the advantage of starting from a more stable and well-defined precursor. The reaction can be controlled to selectively cleave the aryl-silicon bonds without affecting the chloromethyl groups. The process can be designed to proceed in a stepwise manner, where bis(chloromethyl)(aryl)chlorosilane can be an intermediate. google.com

| Starting Material | Reagents | Catalyst | Product |

| Bis(chloromethyl)diphenylsilane | Chloride compound | Lewis Acid (e.g., AlCl₃, FeCl₃) | This compound google.com |

In-situ Generation of (Chloromethyl)lithium for Coupling Reactions

The in-situ generation of highly reactive organolithium reagents provides another advanced synthetic pathway. (Chloromethyl)lithium can be generated in-situ from a suitable precursor, such as chloriodomethane or bromochloromethane, by reaction with an organolithium reagent like n-butyllithium at low temperatures. This highly reactive intermediate can then be coupled with a suitable chlorosilane.

For the synthesis of this compound, the in-situ generated (chloromethyl)lithium could theoretically be reacted with silicon tetrachloride. By carefully controlling the stoichiometry and reaction conditions, it may be possible to achieve a more selective disubstitution compared to the Grignard-based methods. However, the high reactivity of the (chloromethyl)lithium reagent necessitates stringent control over the reaction temperature and the purity of the reagents to avoid side reactions, such as polymerization or the formation of over-substituted products.

| Precursor | Reagent | Intermediate | Coupling Partner |

| Chloriodomethane or Bromochloromethane | n-Butyllithium | (Chloromethyl)lithium | Silicon Tetrachloride |

Reaction Mechanisms and Chemical Reactivity of Bis Chloromethyl Dichlorosilane

Fundamental Reaction Pathways

The reactivity of bis(chloromethyl)dichlorosilane is governed by the two types of carbon-chlorine and silicon-chlorine bonds within the molecule.

The silicon-chlorine (Si-Cl) bonds in this compound are highly susceptible to nucleophilic attack. This reactivity is characteristic of chlorosilanes in general. Reactions with nucleophiles such as water, alcohols, or amines lead to the substitution of the chlorine atoms. For instance, hydrolysis, the reaction with water, would replace the chlorine atoms with hydroxyl (-OH) groups, forming a silanol. This process is similar to the hydrolysis of dichlorosilane (B8785471) (H₂SiCl₂), which reacts with water to form siloxanes. wikipedia.org These resulting silanols are often unstable and tend to condense, eliminating water to form Si-O-Si linkages, which can lead to the formation of oligomeric or polymeric siloxanes.

The chlorine atoms of the chloromethyl (-CH₂Cl) groups are reactive in different ways than those attached to the silicon. While less reactive than the Si-Cl bonds in many contexts, the C-Cl bond allows for a range of substitution and coupling reactions. The carbon atom is electrophilic, making it a target for nucleophiles. A key aspect of this reactivity is its involvement in the formation of organometallic reagents, such as Grignard reagents, which is a critical step for subsequent carbon-silicon bond-forming reactions.

Organometallic Reactions

Organometallic chemistry provides a powerful avenue for modifying this compound, particularly through the reactivity of its chloromethyl groups.

The reaction of bis(chloromethyl) compounds with magnesium in a suitable solvent like tetrahydrofuran (B95107) (THF) is a primary method for generating Grignard reagents. In the case of bis(chloromethyl)diorganosilanes, the reaction can be controlled to form a mono-Grignard reagent. researchgate.netkoreascience.kr At the initial stage, one of the chloromethyl groups reacts with magnesium to yield the corresponding organomagnesium chloride. koreascience.kr For a related compound, bis(chloromethyl)dimethylsilane (B1265723), this initial product is the mono-Grignard reagent ClCH₂Me₂SiCH₂MgCl. koreascience.kr This intermediate is pivotal as it possesses both a nucleophilic carbon (in the C-Mg bond) and a remaining electrophilic chloromethyl group, setting the stage for further reactions.

The mono-Grignard reagent formed from bis(chloromethyl)silanes can participate in intermolecular coupling reactions. When reacted with other chlorosilanes, a new carbon-silicon bond is formed. researchgate.netkoreascience.kr For example, the Grignard coupling reaction of bis(chloromethyl)diorganosilanes with diorganodichlorosilanes can produce 1,3-disilacyclobutanes. researchgate.net This specific reaction involves the nucleophilic Grignard carbon of one molecule attacking the electrophilic silicon atom of the dichlorosilane, leading to a cyclization product. The yields of these intermolecular C-Si coupling reactions can vary significantly, ranging from poor to moderate (7% to 50%), influenced by factors such as steric hindrance on the silicon atoms. researchgate.net For instance, reactions with methyl-substituted dichlorosilanes give moderate yields (42-50%), while reactions with bulkier dichlorodiphenylsilane (B42835) result in lower yields (7-18%). researchgate.net

| Reactants | Product Type | Reported Yield | Reference |

| Bis(chloromethyl)diorganosilanes + Diorganodichlorosilanes | 1,3-Disilacyclobutanes | 7-50% | researchgate.net |

| Bis(chloromethyl)diorganosilanes + Methyl-substituted dichlorosilanes | 1,3-Disilacyclobutanes | 42-50% | researchgate.net |

| Bis(chloromethyl)diorganosilanes + Dichlorodiphenylsilane | 1,3-Disilacyclobutanes | 7-18% | researchgate.net |

Cyclization and Polymerization-Related Reactions

The dual reactivity of this compound and its intermediates allows for both cyclization and polymerization.

Two competing pathways emerge from the mono-Grignard reagent. The first is the intermolecular C-Si coupling described previously, which can lead to the formation of cyclic compounds like 1,1,3,3-tetraorgano-1,3-disilacyclobutanes. researchgate.net

A second, competing pathway involves an intramolecular C-C coupling. In this mechanism, the initially formed mono-Grignard reagent can cyclize intramolecularly to form a highly strained silacyclopropane (B577268) intermediate. koreascience.kr This unstable intermediate is prone to ring-opening polymerization, where it is attacked by other nucleophilic species present in the reaction mixture, such as another Grignard reagent molecule. This process leads to the formation of carbosilane polymers, such as polydiorganosilapropanes. researchgate.netkoreascience.kr The balance between intermolecular C-Si coupling to form cyclic dimers and intramolecular C-C coupling leading to polymerization can be influenced by reaction conditions, such as the molar ratio of reactants. koreascience.kr

Intramolecular Cyclization Leading to Silacyclopropane Intermediates

The reaction of bis(chloromethyl)diorganosilanes with magnesium can proceed via two competing pathways: intermolecular coupling and intramolecular cyclization. The latter pathway leads to the formation of a highly strained three-membered ring system known as a silacyclopropane intermediate. researchgate.net In the specific case of this compound, the reaction with magnesium is expected to analogously produce a 1,1-dichloro-1-silacyclopropane intermediate.

The initial step of this reaction involves the formation of a Grignard-type reagent. Subsequently, an intramolecular nucleophilic attack of the carbanionic center onto the silicon atom, with the concurrent displacement of a chloride ion, results in the formation of the silacyclopropane ring. The existence of these transient silacyclopropane intermediates has been substantiated through trapping experiments. For instance, in the reaction of bis(chloromethyl)diphenylsilane with magnesium, the corresponding 1,1-diphenylsilacyclopropane intermediate was successfully trapped. researchgate.net

The general reaction scheme for the intramolecular cyclization can be represented as follows:

(ClCH₂)₂SiCl₂ + Mg → [ClCH₂Si(Cl)₂CH₂MgCl] → 1,1-dichloro-1-silacyclopropane + MgCl₂

The formation of the silacyclopropane is a key step that dictates the subsequent reactivity of the system, particularly leading to polymerization pathways.

Ring-Opening Polymerization Initiated by Silacyclopropanes

The high ring strain of silacyclopropane intermediates makes them susceptible to ring-opening reactions, which can initiate polymerization. researchgate.netscispace.com The polymerization process is typically initiated by a nucleophilic attack on one of the carbon atoms of the silacyclopropane ring. In the context of the reaction of this compound with magnesium, the Grignard reagent formed in situ can act as the nucleophile. researchgate.net

The nucleophilic attack leads to the cleavage of a silicon-carbon bond in the three-membered ring, generating a new carbanion. This carbanion can then attack another silacyclopropane molecule, propagating the polymer chain. The polymerization results in the formation of polysilapropanes, which are polymers with a backbone consisting of repeating -Si-C-C- units. researchgate.net

The proposed mechanism for the ring-opening polymerization is as follows:

Initiation: A nucleophile (e.g., a Grignard reagent) attacks the silacyclopropane ring, opening it and forming a new reactive intermediate.

Propagation: The newly formed intermediate attacks another silacyclopropane monomer, extending the polymer chain.

Termination: The polymerization can be terminated by various reactions, such as protonation upon workup with water.

The structure of the resulting polymer can be influenced by the nature of the substituents on the silicon atom and the reaction conditions.

Disproportionation Phenomena within Chlorosilane Systems

Disproportionation, or redistribution, is a common reaction in chlorosilane chemistry, where there is an exchange of substituents around the central silicon atom. google.comresearchgate.net While specific studies on the disproportionation of this compound are not prevalent, the general principles governing these reactions in other chlorosilanes, such as trichlorosilane (B8805176) and dichlorosilane, are well-established and applicable. google.com

These reactions are typically catalyzed by various substances, including tertiary amines, anion exchange resins, and certain metal complexes. google.com The process involves the cleavage and reformation of Si-Cl and Si-H or Si-C bonds, leading to a mixture of silanes with different numbers of chloro, hydrido, or organic substituents.

For a system containing this compound, a hypothetical disproportionation reaction could lead to the formation of chloromethyltrichlorosilane and tris(chloromethyl)chlorosilane, among other products. The equilibrium composition of the mixture would depend on the catalyst used, temperature, and pressure.

The general equation for a disproportionation reaction involving this compound can be envisioned as:

2 (ClCH₂)₂SiCl₂ ⇌ (ClCH₂)SiCl₃ + (ClCH₂)₃SiCl

This type of reaction is significant in industrial processes for the production of various organosilanes, as it allows for the conversion of less desirable silanes into more valuable ones.

Participation in Chelation Chemistry for Hypercoordinated Silicon Compounds

This compound possesses the structural features necessary to participate in chelation, potentially leading to the formation of hypercoordinated silicon compounds. Chelation involves the binding of a single ligand to a central atom at two or more points. libretexts.org In this case, the two chloromethyl groups could, in principle, act as a bidentate ligand for a metal center, or more commonly, the silicon atom itself can become hypercoordinated through reaction with chelating ligands.

Hypercoordinated silicon compounds are species in which the silicon atom is bonded to more than four other atoms, typically five (pentacoordinate) or six (hexacoordinate). researchgate.net The formation of such compounds is favored by the presence of electronegative substituents on the silicon atom and the use of multidentate ligands that can form stable chelate rings. nih.gov

While direct examples involving this compound are not extensively documented, analogous chloromethylsilanes have been used to synthesize pentacoordinate silicon compounds. nih.gov For instance, a chloromethylsilicate bearing two Martin's ligands has been synthesized, demonstrating the feasibility of incorporating a chloromethyl group into a hypercoordinated silicon structure. nih.gov Furthermore, the synthesis of pentacoordinate silicon complexes with chelating bis(catecholimine) ligands highlights the ability of silicon to expand its coordination sphere in the presence of suitable chelating agents. nih.gov

A hypothetical reaction leading to a hypercoordinated silicon compound from this compound could involve its reaction with a bidentate ligand, such as a diamine or a diol, which would displace the chloride ions and coordinate to the silicon center.

Polymerization and Advanced Materials Science Applications

Precursor Role in Carbosilane Polymer Synthesis

Carbosilanes are a class of polymers characterized by a backbone of alternating silicon and carbon atoms. Bis(chloromethyl)dichlorosilane is a key precursor in creating both linear and complex, branched carbosilane structures.

The reaction of bis(chloromethyl)diorganosilanes, such as this compound, with magnesium can lead to the in-situ generation of highly reactive silacyclopropane (B577268) intermediates. researchgate.net These intermediates are prone to undergo ring-opening polymerization. This process involves the nucleophilic attack by Grignard-type intermediates on the strained three-membered ring, resulting in the formation of poly(silapropanes) or, more broadly, polysila-alkylenes. researchgate.net

The polymerization pathway is influenced by reaction conditions. For instance, in the Grignard coupling reaction of bis(chloromethyl)dimethylsilane (B1265723) with trimethylchlorosilane, a competition arises between intermolecular C-Si coupling and intramolecular C-C coupling, which leads to the silacyclopropane intermediate. researchgate.net This intermediate can then polymerize, yielding polymeric products. The ratio of reactants can be adjusted to control the extent of polymerization versus the formation of smaller cyclic compounds like 1,3-disilacyclobutanes. researchgate.net

Table 1: Influence of Reactant Ratio on Product Formation in Grignard Coupling

| Mole Ratio (Dichlorosilane/Bis(chloromethyl)silane) | Polymer Product Formation | 1,3-Disilacyclobutane Formation |

|---|---|---|

| 2 | 60% | 16% |

| 16 | 40% | 47% |

This table illustrates how increasing the relative amount of dichlorosilane (B8785471) favors the formation of the cyclic dimer over the polymer. researchgate.net

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of reactive end groups. This compound and related chloromethyl-chlorosilanes are instrumental in synthesizing hyperbranched polycarbosilanes (HBPCS). ineosopen.orgresearchgate.net These polymers are often investigated as precursors for silicon carbide (SiC) ceramics. ineosopen.orgumich.eduresearchgate.net

The synthesis is typically achieved through a Grignard-type reaction where the different reactive sites on the monomer allow for the controlled formation of a branched structure. researchgate.net For example, a process involving the condensation of (chloromethyl)trichlorosilane, a related monomer, via a Grignard reaction yields an intermediate hyperbranched polychlorocarbosilane. researchgate.net This intermediate can be further modified, for instance, by reduction with reagents like lithium aluminum hydride. researchgate.net The multi-functionality of this compound makes it a suitable co-monomer to be integrated into these complex architectures, allowing for fine-tuning of the polymer's branching density and properties. researchgate.net

Poly(silyl ether) Synthesis and Engineering

Poly(silyl ether)s (PSEs) are polymers containing the Si-O-C linkage in their backbone. These materials are noted for their thermal stability and potential for hydrolytic degradability, making them interesting for sustainable polymer applications. nih.govredalyc.org

A significant application of this compound is in the synthesis of poly(silyl ether)s through polyaddition reactions with cyclic ethers like bis(epoxides) and bis(oxetanes). nih.govdicp.ac.cndeepdyve.comacs.org This method avoids the production of volatile byproducts like hydrogen chloride, which is common in condensation reactions with diols. acs.org The reaction proceeds via the catalyzed ring-opening of the epoxide or oxetane (B1205548) ring by the dichlorosilane. nih.govacs.org

This synthetic route allows for the creation of PSEs with pendant chloromethyl groups, which are available for further chemical modification. nih.govacs.org The reaction is generally high-yielding (95-99%) and provides polymers with well-defined structures. nih.gov

Table 2: Polyaddition of Dichlorosilanes with Bis(oxetanes) and Bis(epoxides)

| Silane (B1218182) Monomer | Cyclic Ether Monomer | Resulting Polymer | Key Feature |

|---|---|---|---|

| Dichlorosilanes | Bis(epoxides) | Poly(silyl ether) | High yields, potential for pendant reactive groups. nih.govdeepdyve.com |

The polyaddition reaction between dichlorosilanes and cyclic ethers is effectively catalyzed by specific compounds. nih.gov Quaternary onium salts, such as tetrabutylammonium (B224687) chloride (TBAC), tetrabutylammonium bromide (TBAB), and tetraphenylphosphonium (B101447) chloride (TPPC), are prominent catalysts for this transformation. nih.govresearchgate.net These catalysts facilitate the ring-opening of the epoxide or oxetane, enabling the formation of the silyl (B83357) ether linkage under relatively mild conditions. nih.govdicp.ac.cn The choice of catalyst and solvent can influence the molecular weight of the resulting polymer, with molecular weights reaching up to 53 kDa being reported in solvents like chlorobenzene (B131634) or toluene. nih.gov

Crosslinking and Network Polymer Formation

The tetrafunctionality of this compound, with its two silyl-chloride bonds and two carbon-chloride bonds, makes it an excellent candidate for use as a crosslinking agent. Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network structure. These networks can exhibit enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear counterparts.

This compound can be incorporated into a polymer backbone and then induced to form crosslinks through reactions of its pendant chloromethyl groups. Alternatively, it can be used to link multiple polymer chains together simultaneously during the polymerization process. This leads to the formation of network polymers or, in more complex systems, interpenetrating polymer networks (IPNs), where two or more polymer networks are physically entangled without being covalently bonded to each other. researchgate.net The resulting crosslinked materials, such as those derived from polysilmethylenes, can be pyrolyzed to form amorphous ceramic materials like silicon oxycarbide (SiOxCy), which are of interest for hard coatings and ceramic matrix composites. umich.edu

Building Block for Silicon-Containing Catalysts in Olefin Polymerization

This compound is a significant precursor in the development of sophisticated catalyst systems for olefin polymerization, particularly Ziegler-Natta catalysts. google.com These catalysts are fundamental to the industrial production of polyolefins like polypropylene. The properties of the final polymer, such as its molecular weight distribution and stereoregularity, are highly dependent on the composition of the catalyst system, which typically includes a procatalyst, a cocatalyst, and electron donors.

The compound is utilized in the synthesis of procatalysts, which are often based on a transition metal halide supported on magnesium chloride. This compound can be reacted with Grignard reagents as part of the synthesis pathway for silyl ester compounds that function as internal electron donors. google.com These internal donors are crucial for controlling the stereospecificity of the catalyst, leading to polymers with high isotacticity and improved physical properties like flexural modulus. google.com A patent for Formosa Plastics Corporation, USA, describes a method where this compound is a starting reagent, reacting with an alkylmagnesium chloride to form an intermediate for a silyl ester internal donor, ultimately yielding a catalyst that produces olefin-based polymers with a broad molecular weight distribution. google.com

Furthermore, the bifunctional nature of this compound makes it suitable for creating monomers used in polycarbosilanes, which can act as supports for catalytic metals. These polymer supports can enhance catalyst stability and facilitate recovery from the reaction mixture, aligning with green chemistry principles. The compound's ability to form hypercoordinate silicon complexes also points to its utility in creating well-defined, reactive intermediates for catalyst synthesis. researchgate.net

Design of Functional Silicon-Based Materials

The dual reactivity of this compound makes it an invaluable building block for a diverse range of functional silicon-based materials. Its application spans from curable polymers and coatings to advanced preceramic polymers.

One major application is its use as a monomer in the synthesis of polycarbosilanes (PCS). Classified as an A2B2 type monomer, this compound can undergo polycondensation reactions, such as Wurtz-type coupling, to form highly branched or hyperbranched polymers. These polycarbosilanes are not only useful as catalyst supports but are also important precursors for silicon carbide (SiC) ceramics. Upon pyrolysis, these polymers transform into a ceramic material with high thermal stability and mechanical strength, suitable for applications in matrices or fibers.

In the field of coatings and surface modification, this compound is listed as a compound that can be used to create adhesion-promoting layers. google.com The chloro-silyl groups can react with hydroxyl groups on a substrate to form stable siloxane bonds, while the chloromethyl groups can participate in further cross-linking reactions. This increases the stability and abrasion resistance of hydrophobic and oleophobic coatings. google.com

The compound is also a component in synthesizing polymers with reactive silicon-containing groups, which are used as base polymers in sealing materials and adhesives. googleapis.com These polymers can be formulated into curable compositions that offer superior adhesion and depth curability. googleapis.com The incorporation of the this compound moiety into the polymer backbone introduces sites for cross-linking, which is essential for the curing process.

The functional roles of this compound are summarized in the table below, highlighting its versatility in materials science.

| Application Area | Specific Function of this compound | Resulting Material/Product | Key Properties |

| Olefin Polymerization | Precursor for internal electron donors google.com | Ziegler-Natta Catalyst System | High catalyst activity, broad polymer molecular weight distribution google.com |

| Ceramics | A2B2 monomer for polycarbosilane synthesis | Silicon Carbide (SiC) Preceramic Polymer | High thermal and chemical stability |

| Surface Modification | Adhesion promoter and cross-linking agent google.com | Hydrophobic & Oleophobic Coatings | Increased stability and abrasion resistance google.com |

| Adhesives & Sealants | Monomer for reactive base polymers googleapis.com | Curable Compositions | Superior adhesion and depth curability googleapis.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of bis(chloromethyl)dichlorosilane, a single signal is expected. This is due to the magnetic equivalence of the four protons in the molecule. The two chloromethyl (-CH₂Cl) groups are identical, and the two protons within each group are also equivalent due to free rotation around the Si-C bond.

This signal would appear as a singlet, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this singlet would be influenced by the electronegativity of both the chlorine atom attached to the carbon and the dichlorosilyl group (-SiCl₂) attached to the carbon. For comparison, the -CH₂Cl protons in the closely related compound bis(chloromethyl)dimethylsilane (B1265723) appear at approximately 2.90 ppm chemicalbook.com. Given that the -SiCl₂ group is more electron-withdrawing than the -Si(CH₃)₂ group, the chemical shift for the protons in this compound is anticipated to be slightly downfield of this value.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Values are estimated based on analogous compounds as direct experimental data is not available in the searched literature.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂Cl | ~3.0 - 3.2 | Singlet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is expected to show a single resonance. The two chloromethyl carbons (-CH₂Cl) are chemically equivalent, leading to one signal in the proton-decoupled spectrum.

The chemical shift of this carbon is influenced by the attached chlorine atom and the silicon atom. In analogous structures like bis(chloromethyl)dimethylsilane, the chloromethyl carbon appears around 30-35 ppm. However, the greater electron-withdrawing effect of the two chlorine atoms on the silicon in this compound, compared to the two methyl groups in bis(chloromethyl)dimethylsilane, would likely shift the carbon signal. Specifically, the carbon in chloro(chloromethyl)dimethylsilane (B161097) appears at 32.5 ppm. It is reasonable to predict the resonance for the target compound would be in a similar range.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Values are estimated based on analogous compounds as direct experimental data is not available in the searched literature.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Cl | ~30 - 35 |

²⁹Si NMR Spectroscopic Analysis

²⁹Si NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. This compound would exhibit a single peak in its ²⁹Si NMR spectrum. The chemical shift is highly sensitive to the nature of the substituents attached to the silicon.

The silicon atom is bonded to two chlorine atoms and two chloromethyl groups. The presence of two electronegative chlorine atoms directly on the silicon will significantly deshield the nucleus, moving its resonance downfield compared to tetralkylsilanes. For instance, the chemical shift of SiCl₄ is approximately -18.5 ppm, while the shift for (CH₃)₂SiCl₂ is around +31.8 ppm. In the related compound chloromethyl methyl dichlorosilane (B8785471), the silicon resonance would be expected in the region typical for dichlorosilanes. Given these trends, the ²⁹Si chemical shift for this compound is predicted to be in the positive ppm range, characteristic of diorganodichlorosilanes.

Table 3: Predicted ²⁹Si NMR Spectral Data for this compound (Note: Values are estimated based on analogous compounds as direct experimental data is not available in the searched literature.)

| Silicon Atom | Predicted Chemical Shift (δ, ppm) |

| Si(CH₂Cl)₂Cl₂ | ~ +10 to +30 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid state, providing precise bond lengths, bond angles, and crystal packing information.

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. Such a study would require the compound to be obtained in a crystalline form suitable for diffraction analysis. If a crystal structure were determined, it would reveal the exact tetrahedral geometry around the central silicon atom, including the C-Si-C and Cl-Si-Cl bond angles, as well as the Si-C and Si-Cl bond lengths. This empirical data would be invaluable for validating computational models and understanding intermolecular interactions in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The spectra are like a molecular fingerprint, with specific peaks corresponding to the stretching and bending of different bonds.

While specific experimental IR and Raman spectra for this compound are not available in the searched literature, the expected vibrational modes can be predicted based on its functional groups and data from similar molecules. A detailed vibrational analysis of the related compound chloromethyl methyl dichlorosilane has been conducted and can serve as a guide. researchgate.net

Key expected vibrational frequencies would include:

C-H stretching: Vibrations from the methylene (B1212753) (-CH₂) groups, typically observed in the 2900-3000 cm⁻¹ region.

CH₂ scissoring/bending: These modes are expected around 1400-1450 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond stretch is anticipated in the 650-800 cm⁻¹ region.

Si-C stretching: The silicon-carbon bond vibrations would likely appear in the 600-800 cm⁻¹ range.

Si-Cl stretching: The silicon-chlorine bonds are expected to give rise to strong absorptions. In dichlorosilanes, asymmetric and symmetric stretches typically occur in the 500-600 cm⁻¹ region.

Deformation modes: Various bending and rocking modes for the Si-CH₂-Cl framework would be present at lower frequencies (<500 cm⁻¹).

Table 4: Predicted Major Vibrational Bands for this compound (Note: Frequencies are estimated based on characteristic group frequencies and data from analogous compounds as direct experimental data is not available in the searched literature.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretch | 2900 - 3000 | IR, Raman |

| CH₂ bend | 1400 - 1450 | IR, Raman |

| Si-C stretch | 600 - 800 | IR, Raman |

| C-Cl stretch | 650 - 800 | IR, Raman |

| Si-Cl₂ stretch | 500 - 600 | IR (strong), Raman (strong) |

A complete assignment would require computational modeling (e.g., using Density Functional Theory) in conjunction with experimental spectra to differentiate between the various overlapping and coupled vibrations.

Q & A

Q. What are the critical parameters influencing the deposition rate of Bis(chloromethyl)dichlorosilane in CVD processes?

Methodological Answer: Deposition rates in CVD systems are governed by three key variables:

- Rod temperature : Higher temperatures increase dichlorosilane conversion rates but may compromise surface quality .

- Flow rate : Increased flow rates reduce residence time, lowering conversion efficiency .

- Mole-% concentration : Optimal concentrations balance deposition efficiency and byproduct formation (e.g., chlorinated residues) .

Experimental designs using a two-level factorial approach (e.g., varying temperature, flow rate, and concentration) can quantify these relationships. Data from such designs are often tabulated to correlate system responses (e.g., Table 3 in ).

Q. How can researchers characterize the purity of silicon deposits derived from this compound?

Methodological Answer:

- Surface quality assessment : Use SEM/EDS to evaluate crystallinity and impurity levels (e.g., chlorine content) .

- Vent gas analysis : Quantify unreacted dichlorosilane and byproducts (e.g., HCl, chloromethanes) via GC-MS .

- Replication studies : Conduct duplicate runs under identical conditions to isolate rod diameter effects (26–45 mm range showed minimal impact in dichlorosilane CVD) .

Advanced Research Questions

Q. How can experimental design resolve contradictions in scaling up this compound-based CVD reactors?

Methodological Answer: Contradictions often arise from non-linear interactions between variables. For example:

- Temperature vs. flow rate : Higher temperatures improve conversion but exacerbate gas-phase decomposition at elevated flow rates .

- Scale-up challenges : Pilot-scale reactors require modified vaporization systems (e.g., heat-traced cylinders with dual thermostats to prevent overheating) .

A three-phase optimization framework is recommended:

Feasibility phase : Benchmark performance in small reactors (e.g., 394-series) .

Intermediate phase : Validate safety protocols (e.g., pressure/temperature cut-offs) .

PDU (Process Development Unit) phase : Integrate redistribution reactors to recycle unreacted feed .

Data from these phases are analyzed using ANOVA to identify statistically significant variables (see Table 4 in ).

Q. What methodologies address conflicting data in mixed-feed systems (e.g., dichlorosilane + trichlorosilane)?

Methodological Answer:

- Segmented runs : Test mixed feeds in discrete intervals to isolate individual reagent contributions .

- Redistribution reactors : Catalytic systems (e.g., AlCl₃) can interconvert trichlorosilane and dichlorosilane, stabilizing feed ratios .

- Response surface modeling : Use multivariate regression to predict deposition rates under hybrid conditions .

Q. How can researchers integrate safety protocols into CVD reactor design for this compound?

Methodological Answer:

- Hazard mitigation : Install redundant safety systems (e.g., dual thermostats, pressure relief valves) .

- Vent gas management : Use scrubbers to neutralize HCl emissions, a byproduct of dichlorosilane decomposition .

- Material compatibility : Replace needle valves with ball valves to prevent clogging from chlorinated residues .

Data Contradiction Analysis

Q. Why do dichlorosilane conversion rates vary inversely with mole-% concentration in some studies?

Methodological Answer: At high mole-% concentrations (>20%), gas-phase clustering reduces reactant mobility, lowering deposition efficiency. This phenomenon is documented in Table 5 of , where conversion dropped by 12% when mole-% increased from 15% to 25%. Replicate experiments under controlled humidity (<5 ppm H₂O) are critical to isolate moisture interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.